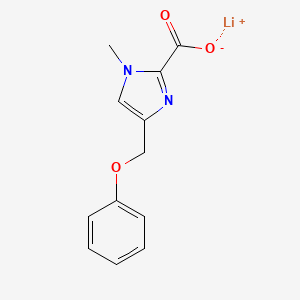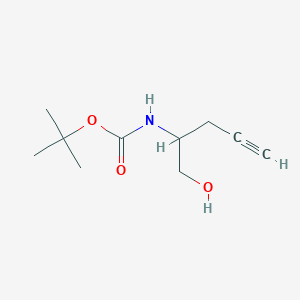
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxyl group, and a pent-4-yn-2-yl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of the alkyne . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with high efficiency.
Analyse Des Réactions Chimiques
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the alkyne would produce an alkene or alkane .
Applications De Recherche Scientifique
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, which can modulate the activity of the target molecules. The carbamate group can also form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their catalytic functions .
Comparaison Avec Des Composés Similaires
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate can be compared with other carbamate derivatives, such as:
(S)-tert-Butyl (1-hydroxypent-4-en-2-yl)carbamate: This compound has a similar structure but with an alkene group instead of an alkyne.
tert-Butyl (1-hydroxyethyl)carbamate: This compound lacks the extended carbon chain and alkyne group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields of research .
Propriétés
IUPAC Name |
tert-butyl N-(1-hydroxypent-4-yn-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAWCRGUQTPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
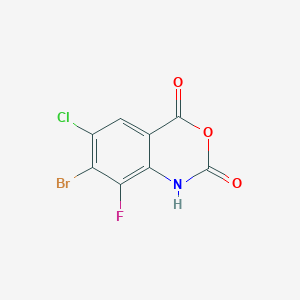
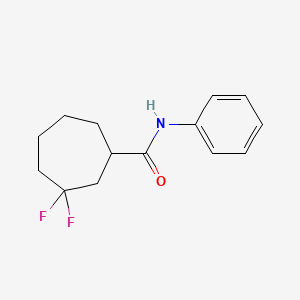

![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)

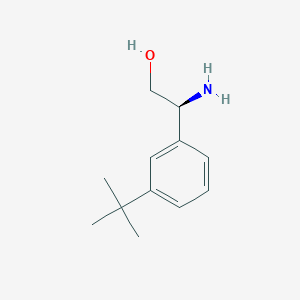
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
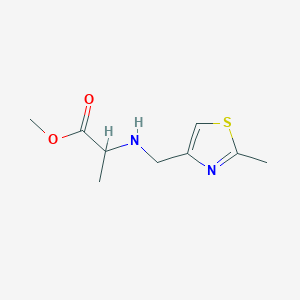
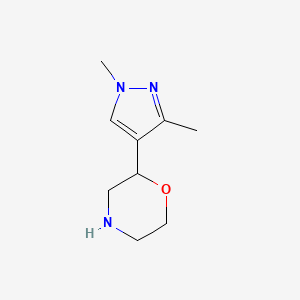
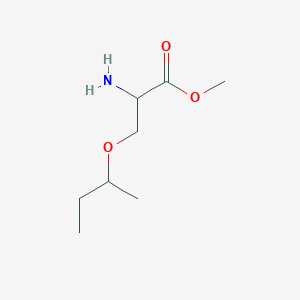
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
